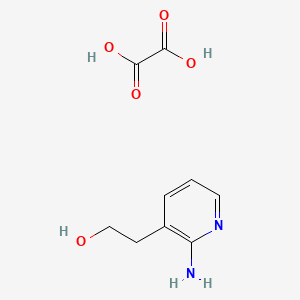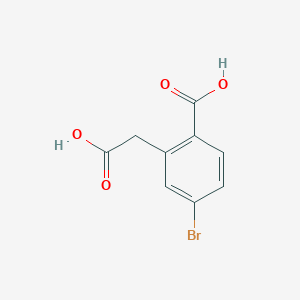
4-Bromo-2-(carboxymethyl)benzoic acid
Overview
Description
4-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the CAS Number: 943749-63-1 . It has a molecular weight of 259.06 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-(carboxymethyl)benzoic acid is1S/C9H7BrO4/c10-6-1-2-7 (9 (13)14)5 (3-6)4-8 (11)12/h1-3H,4H2, (H,11,12) (H,13,14) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
4-Bromo-2-(carboxymethyl)benzoic acid is a solid at room temperature . The compound is stored in a sealed container in a dry room .Scientific Research Applications
Organic Synthesis
4-Bromo-2-(carboxymethyl)benzoic acid: is a valuable building block in organic synthesis. Its bromine atom is a good leaving group, making it suitable for various coupling reactions to synthesize complex organic molecules. This compound can be used to create biaryl structures through palladium-catalyzed cross-coupling reactions .
Environmental Science
The environmental fate of brominated compounds is of significant interest4-Bromo-2-(carboxymethyl)benzoic acid can be used in studies to understand the degradation and transformation of brominated organic compounds in the environment .
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, benzoic acid derivatives are generally well absorbed from the gastrointestinal tract, and the rate of absorption is increased if the drug is taken with food . Once absorbed, they are metabolized in the liver and excreted in the urine .
The action environment can influence the stability and efficacy of benzoic acid derivatives. Factors such as temperature, pH, and the presence of other substances can affect the stability of these compounds .
properties
IUPAC Name |
4-bromo-2-(carboxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKVNGVXRHWUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702391 | |
| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
943749-63-1 | |
| Record name | 4-Bromo-2-(carboxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

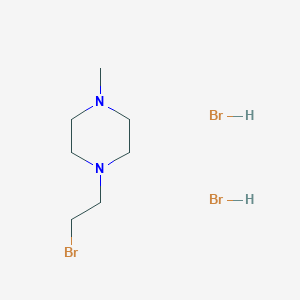
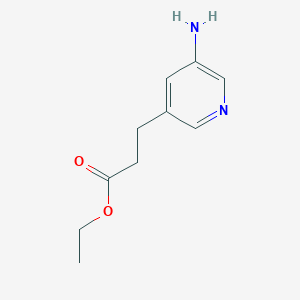
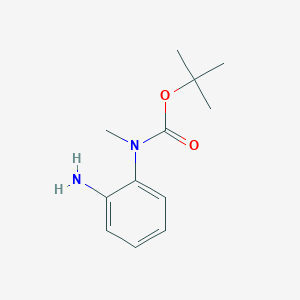
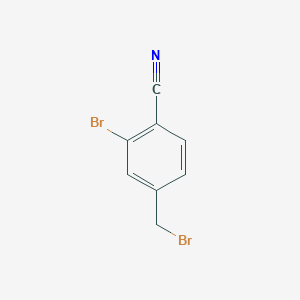
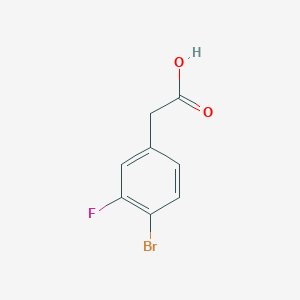

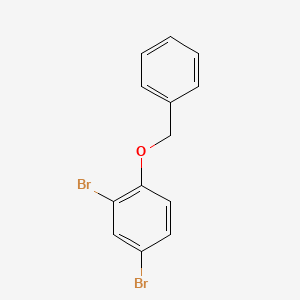



![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)


